KALB001
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Overview
Description
KALB001 is a mGlu4 ligand.
Scientific Research Applications
Application in Physics Experiments Analysis : A study developed a MATLAB-based Physics Calculator application, named KALFIS, to assist in analyzing physics experiments, particularly in mechanics concepts (R. Yosua et al., 2020). This indicates a trend toward integrating computational tools in experimental physics research.
Software Architecture in Scientific Research : The KADRE toolset was developed to assist in the architectural recovery of scientific software systems, promoting component-based reuse within scientific research domains (D. Woollard et al., 2010). This reflects the importance of software architecture in the efficiency and effectiveness of scientific research.
Biochemical Applications : A study on microbial transglutaminases (MTGs), specifically from Kutzneria albida (KalbTG), revealed its potential in cross-linking proteins and peptides without cross-reactivity with common targets, indicating its utility in biotechnological applications (W. Steffen et al., 2017). This suggests a potential biochemical or biotechnological application that might be related to KALB001.
Genetic Research Tools : The paper on genetic variation in Indian major carps, including kalbasu, highlights the use of genetic assays like RAPD for studying genetic diversity, which is crucial in fisheries management and fish farming (H. K. Barman et al., 2003). Although not directly related to KALB001, this underscores the importance of genetic tools in scientific research.
Genomics and Pathway Reconstruction : The KAAS server for automatic genome annotation and pathway reconstruction is an example of how computational tools are vital in genomics research (Yuki Moriya et al., 2007). Such tools could be relevant in research areas related to KALB001.
properties
Product Name |
KALB001 |
---|---|
Molecular Formula |
C20H11ClFN3O3 |
Molecular Weight |
395.77 |
IUPAC Name |
N-(3-Chloro-4-(4-fluoro-1,3-dioxoisoindolin-2-yl)phenyl)-2-picolinamide |
InChI |
InChI=1S/C20H11ClFN3O3/c21-13-10-11(24-18(26)15-6-1-2-9-23-15)7-8-16(13)25-19(27)12-4-3-5-14(22)17(12)20(25)28/h1-10H,(H,24,26) |
InChI Key |
HDLABPAQQVOWQC-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(N(C(C2=C3C=CC=C2F)=O)C3=O)C(Cl)=C1)C4=NC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
KALB-001; KALB 001; KALB001 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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